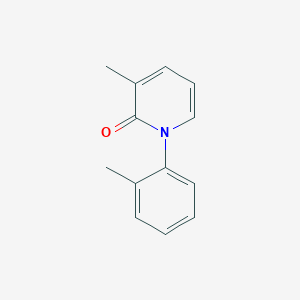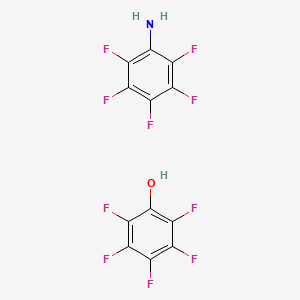![molecular formula C13H16ClNO3 B12597748 5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid CAS No. 646509-09-3](/img/structure/B12597748.png)
5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid is an organic compound with a complex structure that includes a chlorophenyl group, an ethylamino group, and a pentanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid typically involves multiple steps, starting with the preparation of the chlorophenyl ethylamine intermediate. This intermediate is then reacted with a suitable pentanoic acid derivative under controlled conditions to form the final product. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Industrial production often employs advanced techniques such as automated reactors and in-line monitoring to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its properties and reactivity.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mecanismo De Acción
The mechanism of action of 5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenylacetic acid: Shares the chlorophenyl group but differs in the overall structure and functional groups.
2-(4-Chlorophenyl)ethylamine: Contains the chlorophenyl ethylamine moiety but lacks the pentanoic acid backbone.
5-Oxopentanoic acid: Similar in having the pentanoic acid structure but without the chlorophenyl ethylamine group.
Uniqueness
5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
646509-09-3 |
|---|---|
Fórmula molecular |
C13H16ClNO3 |
Peso molecular |
269.72 g/mol |
Nombre IUPAC |
5-[2-(4-chlorophenyl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H16ClNO3/c14-11-6-4-10(5-7-11)8-9-15-12(16)2-1-3-13(17)18/h4-7H,1-3,8-9H2,(H,15,16)(H,17,18) |
Clave InChI |
STRZUXJFGRPPIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCNC(=O)CCCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine](/img/structure/B12597669.png)
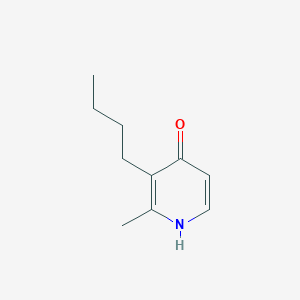
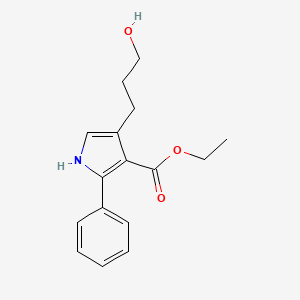
![6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione](/img/structure/B12597694.png)
![4-{4-[(Dipentylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12597696.png)


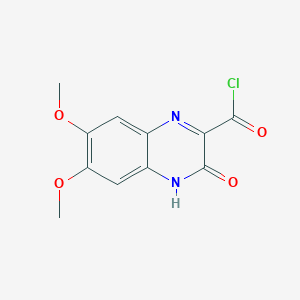
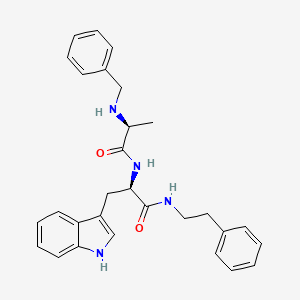
![2-[bis(2-hydroxyethyl)amino]ethanol;1H-pyridazin-4-one](/img/structure/B12597718.png)
![Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate](/img/structure/B12597721.png)
![Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl-](/img/structure/B12597729.png)
